
5-Bromonaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromonaphthalen-2-amine is a chemical compound with the molecular formula C10H8BrN . It is also known as 5-bromonaphthalen-2-amine hydrochloride . The compound is typically available in powder form .
Synthesis Analysis
The synthesis of 5-Bromonaphthalen-2-amine and its derivatives often involves Friedländer-type condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/KOH . The synthesis can also involve reactions with diketones or β-ketoesters .Molecular Structure Analysis
The InChI code for 5-Bromonaphthalen-2-amine is 1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8 (12)4-5-9 (7)10;/h1-6H,12H2;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
5-Bromonaphthalen-2-amine can participate in various chemical reactions. For instance, it can undergo Friedländer annulation, a reaction that results in the formation of quinoline derivatives . The compound can also be involved in the synthesis of 2-substituted benzothiazoles via a three-component one-pot reaction .Physical And Chemical Properties Analysis
5-Bromonaphthalen-2-amine has a molecular weight of 258.54 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
DNA-Binding Fluorophores : Kingsbury et al. (2019) developed a practical synthesis of tricyclic 2-amino-6-bromonaphthalenes, which can be used to modify DANPY, a biocompatible chromophore for staining cellular targets. This highlights its application in membrane staining and DNA-based biophotonics (Kingsbury et al., 2019).
Microwave-Assisted Amination : Wang et al. (2003) demonstrated that 1-aminonaphthalenes and 5- and 8-aminoquinolines can be prepared from aryl bromides via Pd-catalyzed aryl amination under microwave conditions, indicating a method for rapid synthesis (Wang et al., 2003).
Phosphorescent PET Sensors : Research by Bissell & Silva (1991) showed that bromonaphthalene derivatives with tertiary amine groups exhibit pH-controlled phosphorescence in aqueous solution, suggesting their use in proton monitoring (Bissell & Silva, 1991).
Palladium-Catalyzed Selective Amination : Ji et al. (2003) reported the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, indicating its utility in producing aminated pyridines (Ji et al., 2003).
Aminocarbonylation of Aromatic Halides : Babjak et al. (2014) identified conditions for a Heck-type carbonylation using iron pentacarbonyl on aromatic halides, including 2-bromonaphthalene, for the aminocarbonylation of these halides with various amines (Babjak et al., 2014).
Asymmetric Catalytic Hydrogenolysis : Mercier et al. (2010) explored the asymmetric hydrogenolysis of aryl-halide bonds in fused arene chromium and ruthenium complexes, including 5-bromonaphthalene, demonstrating its potential in enantioselective synthesis (Mercier et al., 2010).
Borepins Synthesis : Schickedanz et al. (2017) developed a two-step sequence to create quadruply annulated borepins, using bromonaphthalene derivatives, which have applications in organic electronics (Schickedanz et al., 2017).
Palladium-Catalyzed Synthesis of Triarylamines : Riedmüller et al. (2014) described an efficient protocol for the synthesis of sterically congested triarylamines from 1-chloro- or 1-bromonaphthalenes, which are important in the development of hole-transport materials for OLED applications (Riedmüller et al., 2014).
Anticancer Activities : Liu et al. (2020) designed and synthesized 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which showed significant anticancer activities and the ability to inhibit tubulin polymerization (Liu et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 category . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
It is known that amines, including 5-bromonaphthalen-2-amine, can interact with various biological targets, such as enzymes and receptors, depending on their chemical structure and the physiological environment .
Mode of Action
Amines can interact with their targets through various mechanisms, such as binding to active sites of enzymes or receptors, leading to changes in their function .
Biochemical Pathways
For instance, they can affect signal transduction pathways, metabolic pathways, and more .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their targets and the specific physiological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromonaphthalen-2-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
5-bromonaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYORWLNZLDKCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668502 |
Source


|
| Record name | 5-Bromonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalen-2-amine | |
CAS RN |
116400-84-1 |
Source


|
| Record name | 5-Bromonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

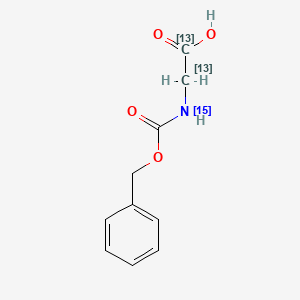
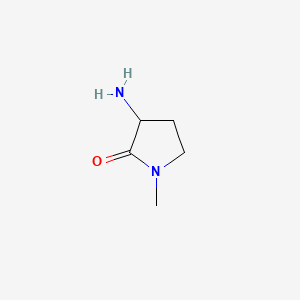
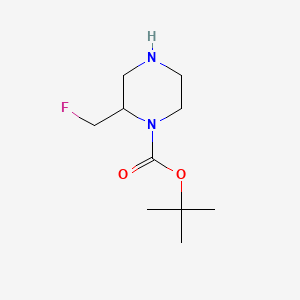

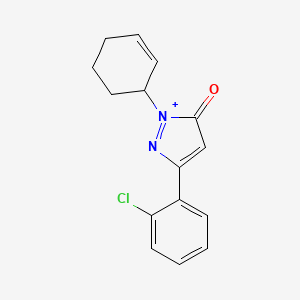
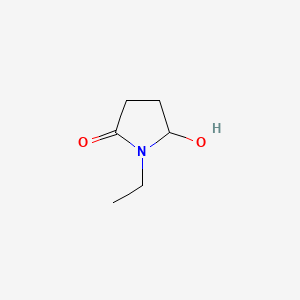


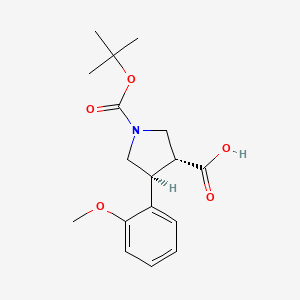
![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)